molecular formula C6H7N3O3 B2902953 1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester CAS No. 853806-03-8

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester

Cat. No. B2902953
CAS RN: 853806-03-8
M. Wt: 169.14
InChI Key: GKKHYYZLQGIYMI-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of triazole-containing scaffolds has been a topic of interest in pharmaceutical research . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using 1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many future directions for research on 1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester, including further studies on its mechanism of action, its potential as a treatment for various diseases, and its applications in materials science and catalysis. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound.

Synthesis Methods

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester is synthesized through a multi-step process that involves the reaction of 4-formyl-1H-1,2,3-triazole with methyl chloroformate in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound in high purity.

Scientific Research Applications

1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a building block in the synthesis of various drugs and bioactive molecules. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In catalysis, this compound has been used as a ligand in various metal-catalyzed reactions.

properties

IUPAC Name

methyl 2-(4-formyltriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKHYYZLQGIYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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